Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy group attached to a 3,4-dimethylphenyl ring and a 4-fluorophenyl substituent at position 1. While its exact biological activity remains uncharacterized in the provided evidence, structural analogs suggest applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6S/c1-4-29-21(26)20-18(30-31(27,28)17-10-5-13(2)14(3)11-17)12-19(25)24(23-20)16-8-6-15(22)7-9-16/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNFUHEZQVOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following key components:
- Dihydropyridazine core : Contributes to its biological activity.
- Sulfonyl group : Enhances solubility and bioavailability.
- Fluorophenyl substituent : May influence receptor binding and activity.
The molecular formula is , with a molecular weight of approximately 458.6 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which is critical in glucose metabolism and is a target for type 2 diabetes treatment .
- Anti-inflammatory Properties : Studies suggest that derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .
- Antitumor Activity : Some related compounds have demonstrated potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
Biological Activity Data
The following table summarizes the biological activities reported for compounds with structural similarities or functional groups related to this compound.
| Activity Type | Compound/Analog | IC50 Value (µM) | Reference |
|---|---|---|---|
| DPP-IV Inhibition | Similar Dihydropyridazine | 0.018 | |
| Anti-inflammatory | Pyrazole Derivative | 0.025 | |
| Antitumor Activity | Related Compound | 0.05 |
Case Study 1: DPP-IV Inhibition
A study evaluated a series of beta-amino amides incorporating fused heterocycles as DPP-IV inhibitors. Among the tested compounds, one exhibited an IC50 value of 18 nM, indicating potent inhibition and potential for managing type 2 diabetes .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on pyrazole derivatives that demonstrated significant anti-inflammatory effects in murine models. The most effective compound showed superior activity compared to standard anti-inflammatory drugs like diclofenac sodium .
Case Study 3: Antitumor Efficacy
Research on related compounds has shown promising results in inhibiting cancer cell proliferation. A notable compound induced apoptosis in cancer cell lines at micromolar concentrations, highlighting the therapeutic potential of this class of compounds .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that are crucial for its application in research and therapeutics.
Antitumor Activity
Research indicates that derivatives of this compound possess potent antitumor properties. They have been shown to inhibit critical signaling pathways involved in cancer progression, such as:
- BRAF(V600E) : A mutation commonly found in melanoma.
- EGFR : Overexpressed in various cancers including lung and breast cancer.
Case Study : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain derivatives enhanced the cytotoxic effects of doxorubicin, suggesting a synergistic potential that could improve therapeutic outcomes in cancer treatment.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity is beneficial for conditions characterized by chronic inflammation.
Antimicrobial Activity
Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has shown promise as an antimicrobial agent. Studies have reported significant activity against various bacterial strains and fungi, likely through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships is vital for optimizing the efficacy of this compound.
Synthetic Route Overview
The synthesis typically involves several key steps:
- Formation of the Dihydropyridazine Core : Starting from readily available precursors.
- Introduction of Sulfonate Groups : Utilizing sulfonic acids to modify the structure.
- Final Esterification : Yielding the target compound through reaction with ethyl esters.
The choice of starting materials and reagents (e.g., sodium hydroxide, coupling agents like EDC) can significantly influence the yield and purity of the final product.
Comparative Analysis of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E) and EGFR pathways | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Disruption of microbial membranes |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | XLogP3* |
|---|---|---|---|---|---|
| Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | Not Available | C₂₂H₂₁FN₂O₆S | 484.48† | 3,4-dimethylphenylsulfonyloxy, 4-F-Ph | ~3.8‡ |
| Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate | 339031-45-7 | C₁₇H₂₀N₂O₃S | 332.42 | Butylsulfanyl, phenyl | 3.1 |
| Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate | 338396-07-9 | C₁₈H₁₆N₂O₄S | 380.40 | Pyridin-2-ylsulfanyl, 4-MeO-Ph | 2.7 |
| Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate | 478067-01-5 | C₁₅H₁₀F₆N₂O₃ | 380.24 | 2× CF₃ | 3.4 |
| Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate | 899943-44-3 | C₂₁H₁₆F₄N₂O₄ | 436.40 | 4-(CF₃)benzyloxy, 4-F-Ph | 4.1 |
*XLogP3 values estimated from analogs ; †Calculated based on molecular formula; ‡Predicted using fragment-based methods.
Key Observations :
- Sulfonyloxy vs.
- Fluorophenyl vs. Trifluoromethyl : The 4-fluorophenyl group provides moderate electron-withdrawing effects, whereas trifluoromethyl substituents (e.g., CAS 478067-01-5) introduce stronger electronegativity and lipophilicity, as reflected in higher XLogP3 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
